molecular formula C12H13ClFNO2 B14863350 4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B14863350
M. Wt: 257.69 g/mol
InChI Key: HBNWMUNLHILXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a carboxylic acid group, a methyl group, and a 2-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-Chloro-4-fluorophenyl Group: This step often involves a substitution reaction where a suitable leaving group on the pyrrolidine ring is replaced by the 2-chloro-4-fluorophenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic uses.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenylboronic acid: This compound shares the 2-chloro-4-fluorophenyl group but differs in its boronic acid functionality.

    3-Chloro-4-fluorophenylboronic acid: Similar to the above, but with a different position of the chloro and fluoro groups.

    4-Fluorophenylboronic acid: Lacks the chloro group but retains the fluorophenyl structure.

Uniqueness

4-(2-Chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidine ring and carboxylic acid group, combined with the 2-chloro-4-fluorophenyl moiety, make it a versatile compound for various applications.

Properties

Molecular Formula

C12H13ClFNO2

Molecular Weight

257.69 g/mol

IUPAC Name

4-(2-chloro-4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H13ClFNO2/c1-15-5-9(10(6-15)12(16)17)8-3-2-7(14)4-11(8)13/h2-4,9-10H,5-6H2,1H3,(H,16,17)

InChI Key

HBNWMUNLHILXSL-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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